molecular formula C23H19ClN4O4 B5395572 (5E)-3-[(4-CHLOROPHENYL)METHYL]-5-{[2,5-DIMETHYL-1-(4-NITROPHENYL)-1H-PYRROL-3-YL]METHYLIDENE}IMIDAZOLIDINE-2,4-DIONE

(5E)-3-[(4-CHLOROPHENYL)METHYL]-5-{[2,5-DIMETHYL-1-(4-NITROPHENYL)-1H-PYRROL-3-YL]METHYLIDENE}IMIDAZOLIDINE-2,4-DIONE

Cat. No.: B5395572
M. Wt: 450.9 g/mol
InChI Key: IUXBWCXMJBZOPE-CIAFOILYSA-N
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Description

(5E)-3-[(4-CHLOROPHENYL)METHYL]-5-{[2,5-DIMETHYL-1-(4-NITROPHENYL)-1H-PYRROL-3-YL]METHYLIDENE}IMIDAZOLIDINE-2,4-DIONE is a complex organic compound with potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. This compound features a unique structure that includes a chlorophenyl group, a nitrophenyl group, and an imidazolidine-2,4-dione core, making it a subject of interest for researchers.

Properties

IUPAC Name

(5E)-3-[(4-chlorophenyl)methyl]-5-[[2,5-dimethyl-1-(4-nitrophenyl)pyrrol-3-yl]methylidene]imidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19ClN4O4/c1-14-11-17(15(2)27(14)19-7-9-20(10-8-19)28(31)32)12-21-22(29)26(23(30)25-21)13-16-3-5-18(24)6-4-16/h3-12H,13H2,1-2H3,(H,25,30)/b21-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUXBWCXMJBZOPE-CIAFOILYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1C2=CC=C(C=C2)[N+](=O)[O-])C)C=C3C(=O)N(C(=O)N3)CC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(N1C2=CC=C(C=C2)[N+](=O)[O-])C)/C=C/3\C(=O)N(C(=O)N3)CC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19ClN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-3-[(4-CHLOROPHENYL)METHYL]-5-{[2,5-DIMETHYL-1-(4-NITROPHENYL)-1H-PYRROL-3-YL]METHYLIDENE}IMIDAZOLIDINE-2,4-DIONE typically involves multi-step organic reactions. One common approach includes:

    Formation of the imidazolidine-2,4-dione core: This can be achieved by reacting urea with an appropriate diketone under acidic conditions.

    Introduction of the chlorophenyl group: This step involves the alkylation of the imidazolidine-2,4-dione core with a chlorophenylmethyl halide in the presence of a base.

    Formation of the pyrrole ring: The pyrrole ring can be synthesized via a Paal-Knorr reaction, where a diketone reacts with an amine.

    Final coupling: The synthesized pyrrole derivative is then coupled with the imidazolidine-2,4-dione intermediate under basic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitrophenyl group can undergo reduction to form an amino group under catalytic hydrogenation conditions.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to modify the functional groups.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Catalytic hydrogenation using palladium on carbon.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products Formed

    Amino derivatives: From the reduction of the nitrophenyl group.

    Hydroxyl derivatives: From nucleophilic substitution reactions.

Scientific Research Applications

Chemistry

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: Potential use as a ligand in catalytic reactions.

Biology

    Biological Probes: Used in the study of enzyme mechanisms and protein interactions.

Medicine

Industry

    Materials Science: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (5E)-3-[(4-CHLOROPHENYL)METHYL]-5-{[2,5-DIMETHYL-1-(4-NITROPHENYL)-1H-PYRROL-3-YL]METHYLIDENE}IMIDAZOLIDINE-2,4-DIONE involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, altering their activity. The nitrophenyl and chlorophenyl groups play crucial roles in these interactions, potentially affecting the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Dichloroaniline: Aniline derivatives with two chlorine atoms.

    Steviol glycosides: Compounds responsible for the sweet taste of Stevia leaves.

    2-Methyl-4-(trifluoromethyl)phenyl derivatives: Compounds with similar structural motifs.

Uniqueness

(5E)-3-[(4-CHLOROPHENYL)METHYL]-5-{[2,5-DIMETHYL-1-(4-NITROPHENYL)-1H-PYRROL-3-YL]METHYLIDENE}IMIDAZOLIDINE-2,4-DIONE stands out due to its unique combination of functional groups and structural complexity, which confer distinct chemical and biological properties.

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